molecular formula C5H8N4O2 B1339707 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester CAS No. 91616-41-0

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

Cat. No.: B1339707
CAS No.: 91616-41-0
M. Wt: 156.14 g/mol
InChI Key: JMPPMYKMIXZZRM-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (CAS: Not explicitly provided; see synonyms in ) is a heterocyclic compound with the molecular formula C₅H₈N₄O₂ and a molecular weight of 156.14 g/mol. Its structure consists of a tetrazole ring (a five-membered ring with four nitrogen atoms) substituted with a methyl group at the 1-position and an ethoxycarbonyl group at the 5-position. The SMILES notation is CCOC(=O)c1nnnn1C, reflecting its ester and tetrazole functionalities .

This compound is utilized as an intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in synthetic pathways.

Preparation Methods

The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester typically involves the cycloaddition reaction of nitriles with azides. One common method includes the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . This reaction proceeds readily in water, making it an eco-friendly approach. Another method involves the use of microwave-assisted synthesis, which allows for the conversion of nitriles into tetrazoles in a short time with high yields .

Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and nanoparticles has been explored to improve efficiency and reduce costs .

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents like acetonitrile and dimethylformamide . Major products formed from these reactions include substituted tetrazoles and their derivatives, which have applications in medicinal chemistry and materials science .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is utilized as a building block in the synthesis of complex organic molecules and coordination compounds. It serves as a synthetic intermediate in the preparation of various heterocyclic compounds, including tetrazole derivatives and fused heterocycles.
  • Biology This compound is employed in DNA synthesis and as a ligand in biochemical studies.
  • Medicine this compound acts as a bio-isosteric replacement for carboxylic acids in drug design, which enhances the stability and efficacy of pharmaceuticals. Studies have explored its potential as a scaffold for the development of novel therapeutic agents.
  • Industry Due to its high nitrogen content and stability, this compound is utilized in the production of explosives, rocket fuels, and corrosion inhibitors.

Biochemical Properties

This compound plays a significant role in biochemical reactions because it can act as a bioisosteric replacement for carboxylic acids. It interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in this compound can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can influence metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Esters

(a) Ethyl 1-Aryl-1H-tetrazole-5-carboxylate

  • Structure : Similar to the target compound but with an aryl group (e.g., 4-chlorophenyl) replacing the methyl group at the 1-position.
  • Key Differences: Hydrolysis Resistance: Ethyl 1-aryl derivatives are resistant to hydrolysis under standard conditions, unlike ethyloxo(1-aryl-tetrazolyl)acetates, which hydrolyze readily to carboxylic acids . Synthetic Utility: The aryl-substituted analogs are used in the synthesis of bis/mono carboxylic acids via controlled hydrolysis, whereas the methyl-substituted variant may offer better steric shielding for specific reactions .

(b) Ethyl Tetrazole-5-carboxylate (CAS 55408-10-1)

  • Structure : Lacks the methyl group at the 1-position of the tetrazole ring.
  • Key Differences :
    • Reactivity : The absence of the methyl group increases susceptibility to electrophilic substitution reactions.
    • Applications : Used as a precursor for metal-organic frameworks (MOFs) and coordination polymers due to its unhindered nitrogen atoms .

(c) Ethyl 5-Ethyl-1-tetrazolylacetate

  • Structure : Features an ethyl group at the 5-position of the tetrazole ring and an acetic ester side chain.
  • Key Differences :
    • Synthesis : Prepared via phosphorus pentachloride-mediated cyclization of n-propionyl glycine ethyl ester, contrasting with the direct alkylation methods used for the methyl-substituted tetrazole .

Pyrazole- and Imidazole-Based Esters

(a) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid Ethyl Ester (CAS 133261-07-1)

  • Structure : Pyrazole ring (two adjacent nitrogen atoms) with methyl and propyl substituents.
  • Key Differences :
    • Thermal Stability : Pyrazole derivatives generally exhibit higher thermal stability than tetrazoles due to reduced ring strain.
    • Biological Activity : Used in phosphodiesterase inhibitors, highlighting its role in enzyme-targeted therapies compared to tetrazole-based intermediates .

(b) Ethyl 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7)

  • Structure : Thiophene-substituted pyrazole ester.
  • Key Differences :
    • Electronic Properties : The thiophene group enhances π-π stacking interactions, making it suitable for materials science applications .

(c) 1H-Imidazole-5-carboxylic Acid, 4-Methyl-, Ethyl Ester

  • Structure: Imidazole ring (two non-adjacent nitrogen atoms) with a methyl group.
  • Key Differences :
    • Acid-Base Behavior : Imidazoles are more basic than tetrazoles, influencing their solubility and coordination chemistry .

Functional Analogs: Triazole and Other Heterocyclic Esters

(a) Ethyl 1-Aryl-5-phenyl-1H-1,2,3-triazole-4-carboxylate

  • Structure : Triazole ring with aryl and phenyl substituents.
  • Key Differences :
    • Click Chemistry Utility : Triazoles are widely used in Huisgen cycloadditions, a reaction less common with tetrazoles .

(b) 2-Propyl-4-[(1-hydroxy-1-methyl)ethyl]-1H-imidazole-5-carboxylic Acid Ethyl Ester

  • Structure : Complex imidazole ester with hydroxyl and propyl groups.
  • Key Differences :
    • Pharmaceutical Role : Serves as an intermediate for olmesartan, an antihypertensive drug, emphasizing its medicinal chemistry applications .

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Formula Key Properties/Applications Reference
1-Methyl-1H-tetrazole-5-carboxylate Tetrazole 1-Me, 5-COOEt C₅H₈N₄O₂ High hydrolytic stability; drug intermediate
Ethyl 1-Aryl-tetrazole-5-carboxylate Tetrazole 1-Aryl, 5-COOEt C₁₀H₁₀N₄O₂ Hydrolysis-resistant; bis-acid precursor
1-Methyl-3-propyl-pyrazole-5-carboxylate Pyrazole 1-Me, 3-Pr, 5-COOEt C₁₀H₁₆N₂O₂ Thermal stability; enzyme inhibitors
Ethyl 4-methyl-imidazole-5-carboxylate Imidazole 4-Me, 5-COOEt C₇H₁₀N₂O₂ Basic nitrogen; coordination chemistry

Biological Activity

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester (MTE) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MTE, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

MTE serves as a bioisosteric replacement for carboxylic acids, allowing it to interact with various enzymes and proteins. The tetrazole ring structure facilitates hydrogen bonding and electrostatic interactions, which enhance its binding affinity to biological targets. Notably, MTE can form stable complexes with metal ions, crucial for enzyme catalysis and protein function.

Cellular Effects

MTE influences multiple cellular processes, including:

  • Cell Signaling : It modulates key signaling pathways, affecting cellular responses and gene expression.
  • Metabolism : MTE alters metabolic flux and levels of specific metabolites, impacting overall cellular metabolism.

The compound has been observed to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression profiles.

Molecular Mechanism

The molecular interactions of MTE can lead to either inhibition or activation of enzyme activity:

  • Enzyme Inhibition : MTE can occupy the active site of enzymes, preventing substrate binding.
  • Enzyme Activation : Alternatively, it may stabilize the active conformation of enzymes, enhancing their catalytic activity.

MTE's ability to bind to DNA or interact with transcription factors allows it to influence transcriptional activity significantly.

Temporal Effects in Laboratory Settings

Research indicates that the effects of MTE can change over time due to its stability and degradation properties. While relatively stable under standard conditions, prolonged exposure or harsh environments may lead to degradation. Long-term studies have shown that MTE can have sustained effects on cellular function, with some changes becoming more pronounced over time.

Metabolic Pathways

MTE is involved in various metabolic pathways through interactions with essential enzymes and cofactors. Its biotransformation leads to metabolites that may exhibit distinct biological activities. Understanding these pathways is crucial for elucidating MTE's pharmacokinetics and pharmacodynamics in biological systems.

Transport and Distribution

The transport mechanisms of MTE within cells are mediated by specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments. This understanding is vital for predicting the compound's bioavailability and therapeutic potential.

Subcellular Localization

MTE exhibits specific subcellular localization that can significantly impact its biological activity. Targeting signals or post-translational modifications direct MTE to particular organelles or compartments within the cell, influencing its role in various biochemical processes.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with MTE:

  • Antimicrobial Activity : Some derivatives of tetrazoles have demonstrated antibacterial properties against strains like Bacillus cereus and Escherichia coli. For instance, certain 5-substituted tetrazoles exhibited significant inhibitory action against these bacteria .
  • Anticancer Potential : In vitro studies have shown that MTE derivatives may possess cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityCytotoxic effects on cancer cell lines
Enzyme InteractionModulation of enzyme activity
Gene Expression ModulationChanges in transcriptional profiles

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-1H-tetrazole-5-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via:

  • Cyclocondensation : Reacting ethyl acetoacetate with methylhydrazine derivatives in the presence of catalysts like zinc chloride, followed by acidification .
  • Tetrazole Ring Formation : Using sodium azide (NaN₃) with nitrile precursors under reflux in polar solvents (e.g., DMF or acetic acid) .
  • Microwave-Assisted Synthesis : Enhances efficiency by reducing reaction time and improving purity compared to traditional heating .

Key Parameters :

MethodReagentsConditionsYield
CyclocondensationEthyl acetoacetate, methylhydrazine50–80°C, 3–5 hrs~65–75%
Tetrazole FormationNaN₃, nitrile precursorReflux in acetic acid, 5–8 hrs~70–85%
Microwave-AssistedNaN₃, nitrile precursor100–120°C, 30–60 mins~80–90%

Q. How is the compound characterized, and what analytical techniques resolve spectral discrepancies?

Answer:

  • IR Spectroscopy : Confirms the presence of ester (C=O, ~1700 cm⁻¹) and tetrazole (N-H, ~2500 cm⁻¹) groups .
  • ¹H-NMR : Key peaks include ester methyl protons (~1.3 ppm, triplet) and tetrazole ring protons (~8–9 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 199.1 .

Troubleshooting : Discrepancies in NMR splitting patterns may arise from tautomerism in the tetrazole ring. Use deuterated DMSO to stabilize the predominant tautomer .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer :

  • pH Stability : Stable across pH 2–12 due to the electron-withdrawing tetrazole ring, which resists hydrolysis .
  • Thermal Stability : Decomposes above 200°C. Store at 2–8°C in anhydrous conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction mechanisms explain unexpected byproducts, such as triazolo[1,5-a]pyrimidines, during synthesis?

Answer : Unexpected byproducts arise from competing pathways:

  • Azide Cycloaddition : NaN₃ may react with nitrile intermediates to form triazoles instead of tetrazoles under suboptimal conditions (e.g., excess azide or prolonged heating) .
  • Tautomerization : The tetrazole ring’s equilibrium between 1H- and 2H- forms can lead to cross-reactivity with electrophiles, forming fused heterocycles .

Mitigation :

  • Use stoichiometric NaN₃ and monitor reaction progress via TLC.
  • Optimize solvent polarity (e.g., acetic acid suppresses triazole formation ).

Q. How do computational methods (e.g., DFT) predict regioselectivity in alkylation or acylation reactions of the tetrazole ring?

Answer :

  • N1 vs. N2 Substitution : DFT calculations show that alkylation at N1 is favored due to lower activation energy (ΔG‡ = 25 kcal/mol vs. 32 kcal/mol for N2) .
  • Steric Effects : Bulky electrophiles (e.g., tert-butyl halides) shift selectivity to N2 due to steric hindrance at N1 .

Validation : Cross-check computational results with experimental LC-MS data to confirm predominant products .

Q. What strategies optimize purity (>98%) for pharmacological applications, and how are residual catalysts removed?

Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate ester derivatives from unreacted nitriles .
  • Catalyst Removal : Chelating resins (e.g., EDTA-functionalized silica) effectively trap metal catalysts (e.g., Zn²⁺, Al³⁺) .

Purity Data :

Purification MethodPurity AchievedKey Impurities Removed
Column Chromatography95–97%Unreacted NaN₃, nitrile precursors
Recrystallization (EtOH)98–99%Oligomeric byproducts

Q. Methodological Considerations

Q. How are contradictions in biological activity data resolved when testing derivatives?

Answer :

  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish specific activity from cytotoxicity .
  • Metabolite Interference : Use LC-MS/MS to confirm compound stability in biological matrices .

Case Study : A derivative showed anti-inflammatory activity in vitro but not in vivo due to rapid ester hydrolysis. Switching to a methyl ester analog improved bioavailability .

Properties

IUPAC Name

ethyl 1-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPPMYKMIXZZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550526
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91616-41-0
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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